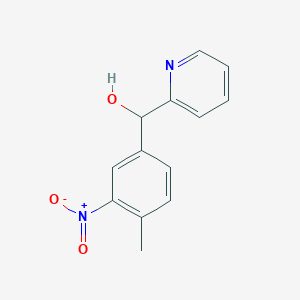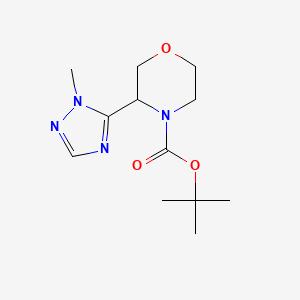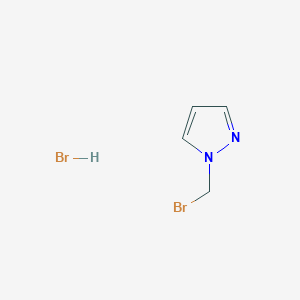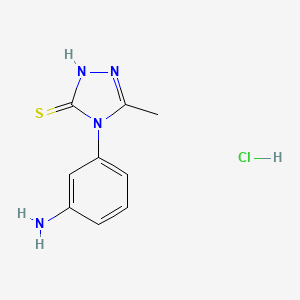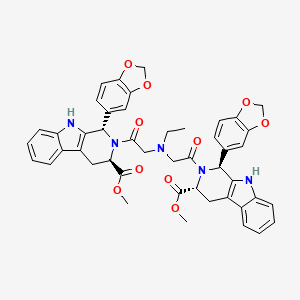
Bisprehomotadalafil
Übersicht
Beschreibung
Bisprehomotadalafil is a dimeric analogue of tadalafil, a well-known phosphodiesterase 5 (PDE5) inhibitor used primarily for the treatment of erectile dysfunction. This compound has been identified in various dietary supplements marketed for sexual enhancement. This compound is structurally similar to tadalafil but with modifications that include the removal or replacement of the N-methyl group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bisprehomotadalafil involves amide coupling reactions. One of the key reagents used in this process is 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), which facilitates the formation of amide bonds . The synthetic route typically produces both cis- and trans-isomers of the dimeric tadalafil analogues .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar protocols to those used in laboratory settings, with scaling up of the reaction conditions and optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Bisprehomotadalafil can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Bisprehomotadalafil has several scientific research applications, including:
Chemistry: Used as a reference standard in the inspection of functional foods and dietary supplements.
Biology: Studied for its effects on PDE5 inhibition and potential therapeutic applications.
Medicine: Investigated for its potential use in treating erectile dysfunction and other conditions related to PDE5 inhibition.
Industry: Used in the development of new pharmaceutical formulations and quality control of dietary supplements.
Wirkmechanismus
Bisprehomotadalafil exerts its effects by inhibiting the enzyme phosphodiesterase 5 (PDE5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in the relaxation of smooth muscle cells and increased blood flow . The molecular targets include PDE5, and the pathways involved are related to the nitric oxide (NO) and cGMP signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tadalafil: The parent compound, widely used for erectile dysfunction.
Bisprecyclopentyltadalafil: Another dimeric analogue with similar structural modifications.
Bisprenortadalafil: A related compound with a different substitution pattern.
Uniqueness
Bisprehomotadalafil is unique due to its dimeric structure and specific modifications, which differentiate it from other tadalafil analogues. These structural differences may result in variations in pharmacokinetics and pharmacodynamics, potentially offering distinct therapeutic benefits or risks.
Eigenschaften
IUPAC Name |
methyl (1S,3R)-1-(1,3-benzodioxol-5-yl)-2-[2-[[2-[(1S,3R)-1-(1,3-benzodioxol-5-yl)-3-methoxycarbonyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-2-oxoethyl]-ethylamino]acetyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H43N5O10/c1-4-49(21-39(52)50-33(45(54)56-2)19-29-27-9-5-7-11-31(27)47-41(29)43(50)25-13-15-35-37(17-25)60-23-58-35)22-40(53)51-34(46(55)57-3)20-30-28-10-6-8-12-32(28)48-42(30)44(51)26-14-16-36-38(18-26)61-24-59-36/h5-18,33-34,43-44,47-48H,4,19-24H2,1-3H3/t33-,34-,43+,44+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPQHEXUZQQJMO-RKTRKJHVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1C(CC2=C(C1C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25)C(=O)OC)CC(=O)N6C(CC7=C(C6C8=CC9=C(C=C8)OCO9)NC1=CC=CC=C71)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC(=O)N1[C@H](CC2=C([C@@H]1C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25)C(=O)OC)CC(=O)N6[C@H](CC7=C([C@@H]6C8=CC9=C(C=C8)OCO9)NC1=CC=CC=C71)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H43N5O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
825.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803592-02-0 | |
| Record name | Bisprehomotadalafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1803592020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BISPREHOMOTADALAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FT8JPL34R7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the implications of finding bisprehomotadalafil in dietary supplements?
A3: The presence of this compound, a synthetic tadalafil analogue, in dietary supplements raises significant public health concerns []. These supplements, often marketed for sexual enhancement, are illegally adulterated with this unapproved pharmaceutical ingredient. This poses a risk to consumers due to potential adverse effects and drug interactions, especially considering the lack of dosage control and transparency in such products.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


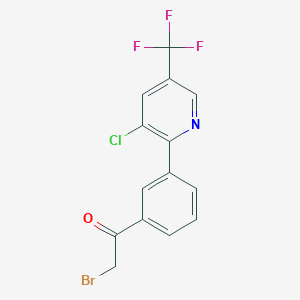
![1-{[(Benzyloxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid](/img/structure/B1381497.png)
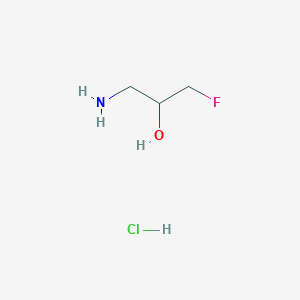
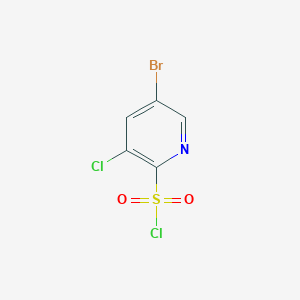
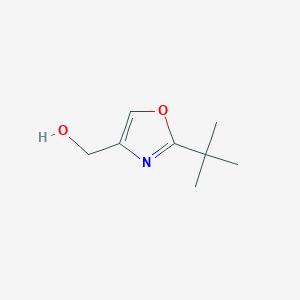
![1-{5-[(Propan-2-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine](/img/structure/B1381504.png)
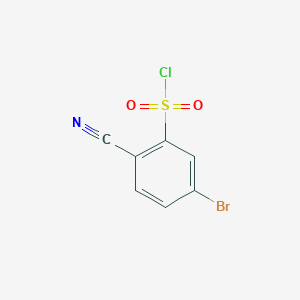
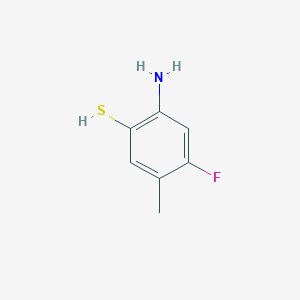
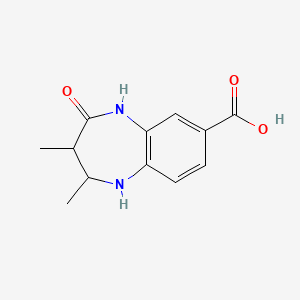
propylamine](/img/structure/B1381508.png)
